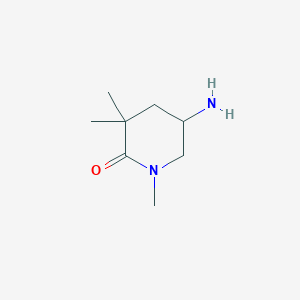

5-Amino-1,3,3-trimethylpiperidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

5-amino-1,3,3-trimethylpiperidin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-8(2)4-6(9)5-10(3)7(8)11/h6H,4-5,9H2,1-3H3 |

InChI Key |

SYDWEIUIDYLCKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN(C1=O)C)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 1,3,3 Trimethylpiperidin 2 One

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis of 5-Amino-1,3,3-trimethylpiperidin-2-one reveals several potential disconnections. The core structure is a δ-lactam, suggesting that a key final step could be an intramolecular cyclization (lactamization) of a suitable δ-amino acid precursor.

A primary retrosynthetic disconnection can be made at the amide bond (C2-N1), unveiling a linear precursor: 5-amino-3,3-dimethyl-hexanoic acid, methylated at the N1-position. The stereocenter at C5 presents a challenge that must be addressed in the synthetic design.

An effective strategy for constructing the chiral 5-aminopiperidin-2-one (B114697) scaffold starts from readily available chiral precursors like amino acids. nih.govacs.org For instance, a plausible route could originate from aspartic acid. This approach establishes the C5 stereochemistry early in the synthesis. The gem-dimethyl group at the C3 position could be introduced via alkylation of a suitable intermediate. The N-methyl group can be installed at various stages, either on an early-stage amine precursor or on the piperidinone ring post-cyclization.

Key Precursors Identified Through Retrosynthesis:

N-methylated 5,6-diamino-3,3-dimethylhexanoic acid derivatives

Protected 4-amino-2,2-dimethyl-5-halopentanoic acid derivatives

Michael acceptors (e.g., α,β-unsaturated esters) and nitrogen-containing nucleophiles for conjugate addition and subsequent cyclization.

Development of De Novo Synthetic Routes

De novo synthesis offers the flexibility to construct the heterocyclic ring from acyclic precursors, allowing for precise control over the substitution pattern.

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step. researchgate.netebrary.net The Petrenko-Kritschenko piperidone synthesis is a classic MCR that combines an aldehyde, a β-ketoester, and an amine (or ammonia) to form a 4-piperidone. wikipedia.org A hypothetical MCR approach to a precursor of this compound could involve the reaction of a β-aminoketone, an aldehyde, and a malonate derivative.

A plausible pseudo five-component reaction could be envisioned, similar to syntheses of other polysubstituted piperidines, combining an aromatic aldehyde, a primary amine (like methylamine), and a β-ketoester (like ethyl 3,3-dimethylacetoacetate). researchgate.netresearchgate.net This would construct the core ring, which would then require further functionalization to introduce the C5-amino group.

Table 1: Hypothetical Multi-Component Reaction for Piperidinone Scaffold

| Component A | Component B | Component C | Catalyst | Product Scaffold |

| Benzaldehyde | Methylamine | Ethyl 3,3-dimethylacetoacetate (2 equiv.) | Acid/Base | 1,3,3-Trimethyl-4-oxo-piperidine derivative |

Intramolecular cyclization is a robust method for forming the piperidinone ring. nih.gov The main challenge lies in achieving the desired regio- and stereoselectivity. nih.gov A well-documented strategy for synthesizing the 5-aminopiperidin-2-one core involves a regiocontrolled synthesis starting from aspartic acid. nih.govacs.org

In this approach, aspartic acid is converted into a central 1,4-bis-electrophile intermediate. Regioselective functionalization with a nitrogen nucleophile, followed by lactamization, yields the desired 5-aminopiperidin-2-one scaffold. nih.govacs.org The gem-dimethyl and N-methyl groups of the target compound would need to be incorporated into this strategy, for example, by starting with a 3,3-dimethylated aspartic acid analogue or by C-alkylation of the lactam ring.

Another pathway involves the reductive cyclization of γ-cyano-ketones or δ-aminoamides. dtic.mil For the target molecule, a precursor such as a 5-(methylamino)-4-amino-3,3-dimethylhexanenitrile could be cyclized under reductive conditions to form the desired lactam.

Modern synthetic chemistry increasingly relies on catalytic methods for ring formation. Palladium-catalyzed reactions, for example, have been developed for the stereocontrolled synthesis of substituted 3-hydroxy-2-piperidinone carboxamides. rsc.orgrsc.orgresearchgate.net This involves the catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. rsc.orgrsc.orgresearchgate.net

Adapting such a strategy would require the synthesis of a suitable bridged precursor containing the necessary trimethyl substitution pattern. The catalytic step would then remodel the scaffold into the desired piperidinone core. While complex, this approach highlights the potential of transition-metal catalysis to achieve high levels of control in heterocycle synthesis. rsc.orgrsc.orgresearchgate.net Another catalytic approach is the hydrogenation of substituted pyridinone precursors, where the choice of catalyst and conditions can influence the stereochemical outcome. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. For any chosen synthetic route, key parameters such as solvent, temperature, catalyst loading, and reaction time must be systematically varied.

For a multi-component synthesis of a piperidine (B6355638) scaffold, for instance, a screening process is typically employed. researchgate.net An initial reaction might be tested with various catalysts (e.g., Brønsted acids, Lewis acids, or organocatalysts) and in different solvents (e.g., ethanol, THF, toluene, or solvent-free). The temperature can also be adjusted from room temperature to reflux to find the optimal balance between reaction rate and side-product formation.

Table 2: Example Optimization of a Piperidine Synthesis Reaction

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Ethanol | 80 | 12 | <10 |

| 2 | Acetic Acid (10) | Ethanol | 80 | 8 | 65 |

| 3 | Sc(OTf)₃ (5) | Ethanol | 80 | 5 | 82 |

| 4 | Sc(OTf)₃ (5) | Toluene | 110 | 5 | 75 |

| 5 | Sc(OTf)₃ (5) | Acetonitrile | 80 | 6 | 88 |

| 6 | Sc(OTf)₃ (2) | Acetonitrile | 80 | 6 | 91 |

This table is a generalized representation based on common optimization procedures for heterocyclic synthesis and does not represent actual data for the target compound.

Stereoselective Synthesis and Enantiomeric Resolution

The C5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling this stereochemistry is a key synthetic goal.

Stereoselective Synthesis: An enantioselective synthesis aims to produce one enantiomer preferentially. As mentioned, a powerful strategy is to use a chiral starting material from the "chiral pool," such as an amino acid. The synthesis of 5-aminopiperidin-2-ones from aspartic acid establishes the stereocenter at C5 from the outset, carrying the chirality of the starting material through the synthetic sequence. nih.govacs.org Diastereoselective alkylation of the resulting lactam can then be used to introduce other substituents with stereocontrol. nih.govacs.org

Enantiomeric Resolution: If a racemic synthesis is performed, the resulting mixture of enantiomers must be separated in a process called resolution.

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. whiterose.ac.uknih.govacs.org For example, catalytic kinetic resolution of disubstituted piperidines has been achieved using enantioselective acylation, leaving one enantiomer of the starting material unreacted and in high enantiomeric excess. nih.gov

Dynamic Kinetic Resolution (DKR): This is an advanced technique where the slower-reacting enantiomer is continuously racemized back to the starting mixture. This allows for a theoretical yield of up to 100% of the desired enantiomerically pure product. Dynamic resolutions of N-Boc-2-lithiopiperidine have been successfully employed to generate enantioenriched 2-substituted piperidines. nih.gov A similar strategy could potentially be developed for the target molecule.

Comprehensive Reaction Mechanism Elucidation

The proposed synthesis of this compound can be divided into two main stages: the formation of the 1,3,3-trimethylpiperidin-2-one scaffold and the subsequent functionalization to introduce the amino group. A plausible synthetic route commences with the commercially available 3,3,5-trimethylcyclohexanone (B147574).

Stage 1: Synthesis of 1,3,3-trimethylpiperidin-2-one via Beckmann Rearrangement

The first stage focuses on the conversion of a cyclic ketone into a lactam. The Beckmann rearrangement is a classic and reliable method for this transformation. wikipedia.orgwikipedia.orgbyjus.com

Step 1: Oximation of 3,3,5-trimethylcyclohexanone

The initial step is the reaction of 3,3,5-trimethylcyclohexanone with hydroxylamine (B1172632), typically in the presence of a weak acid or base, to form the corresponding oxime, 3,3,5-trimethylcyclohexanone oxime.

Reaction Mechanism:

The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3,3,5-trimethylcyclohexanone.

This addition leads to the formation of a tetrahedral intermediate, a carbinolamine.

Proton transfer from the nitrogen to the oxygen atom occurs.

The hydroxyl group is then eliminated as a water molecule, facilitated by protonation in acidic conditions, resulting in the formation of an iminium ion.

Deprotonation of the nitrogen atom yields the final oxime product. Due to the substitution pattern of the ketone, two geometric isomers (E and Z) of the oxime can be formed. The stereochemistry of the oxime is crucial for the regioselectivity of the subsequent Beckmann rearrangement.

Step 2: Beckmann Rearrangement of 3,3,5-trimethylcyclohexanone oxime

The oxime is then treated with a strong acid (e.g., sulfuric acid, polyphosphoric acid) to induce the Beckmann rearrangement, yielding a mixture of two possible lactams. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The group anti-periplanar to the hydroxyl group on the nitrogen atom migrates.

Reaction Mechanism:

The oxygen atom of the oxime's hydroxyl group is protonated by the strong acid, converting it into a good leaving group (-OH₂⁺).

The alkyl group that is in the anti-position to the leaving group migrates to the electron-deficient nitrogen atom in a concerted step, with the simultaneous departure of a water molecule. This migration forms a nitrilium ion intermediate.

A water molecule then acts as a nucleophile and attacks the electrophilic carbon of the nitrilium ion.

Deprotonation of the resulting intermediate forms an imidic acid (the enol tautomer of an amide).

Tautomerization of the imidic acid leads to the more stable amide, which in this cyclic system is a lactam.

Given the structure of 3,3,5-trimethylcyclohexanone oxime, two possible migration products can be formed depending on the stereochemistry of the oxime. Migration of the C2 carbon would lead to 1,3,3,6-tetramethyl-azepan-2-one, while migration of the C6 carbon would result in the desired 1,3,3-trimethylpiperidin-2-one scaffold (after N-methylation in a subsequent step, or if a methylating agent is present during the reaction). The regiochemical outcome can often be controlled by the reaction conditions and the specific acidic catalyst used. jk-sci.com

Step 3: N-Methylation of the Lactam

Assuming the formation of 3,3,5-trimethylpiperidin-2-one from the rearrangement, the final step in this stage is the methylation of the nitrogen atom. This is a standard N-alkylation reaction.

Reaction Mechanism:

The lactam is treated with a suitable base (e.g., sodium hydride) to deprotonate the nitrogen, forming a lactam anion.

This anion then acts as a nucleophile and attacks a methylating agent, such as methyl iodide, via an Sₙ2 reaction.

This results in the formation of the N-methylated product, 1,3,3-trimethylpiperidin-2-one.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3,3,5-Trimethylcyclohexanone | Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Reflux | 3,3,5-Trimethylcyclohexanone oxime |

| 2 | 3,3,5-Trimethylcyclohexanone oxime | Concentrated Sulfuric Acid, Heat | 3,3,5-Trimethylpiperidin-2-one |

| 3 | 3,3,5-Trimethylpiperidin-2-one | Sodium hydride, Methyl iodide, THF | 1,3,3-Trimethylpiperidin-2-one |

Stage 2: Introduction of the Amino Group at the 5-Position

The second stage involves the functionalization of the pre-formed lactam ring to introduce the amino group at the C5 position. A common strategy for this is through nitration followed by reduction.

Step 4: Nitration of 1,3,3-trimethylpiperidin-2-one

The lactam is subjected to nitration to introduce a nitro group at the 5-position. This is an electrophilic substitution reaction.

Reaction Mechanism:

A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is used to generate the highly electrophilic nitronium ion (NO₂⁺).

The piperidinone ring, while containing an electron-withdrawing amide group, can still undergo electrophilic attack at the α-positions to the carbonyl if an enol or enolate intermediate is formed. The reaction is likely to proceed via the enol form of the lactam.

The enol intermediate attacks the nitronium ion, leading to the formation of a nitro-substituted intermediate.

Deprotonation of this intermediate re-establishes the carbonyl group and yields 5-nitro-1,3,3-trimethylpiperidin-2-one.

Step 5: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the desired primary amine. This can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation.

Reaction Mechanism (Catalytic Hydrogenation):

The nitro-lactam is dissolved in a suitable solvent and exposed to hydrogen gas in the presence of a metal catalyst (e.g., Palladium on carbon, Platinum oxide).

Both the hydrogen gas and the nitro compound adsorb onto the surface of the catalyst.

A stepwise reduction of the nitro group occurs on the catalyst surface. This involves the sequential addition of hydrogen atoms and the removal of oxygen atoms as water.

The reaction proceeds through various intermediates, such as nitroso and hydroxylamine species, which are further reduced to the primary amine.

The final product, this compound, is then desorbed from the catalyst surface.

| Step | Starting Material | Reagents and Conditions | Product |

| 4 | 1,3,3-Trimethylpiperidin-2-one | Nitric acid, Sulfuric acid | 5-Nitro-1,3,3-trimethylpiperidin-2-one |

| 5 | 5-Nitro-1,3,3-trimethylpiperidin-2-one | H₂, Pd/C, Ethanol | This compound |

Advanced Spectroscopic and Structural Characterization of 5 Amino 1,3,3 Trimethylpiperidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A combination of one-dimensional and two-dimensional NMR experiments would be required to fully characterize 5-Amino-1,3,3-trimethylpiperidin-2-one.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals would indicate the electronic environment of the protons. For instance, protons adjacent to the amino group and the carbonyl group would likely appear at different chemical shifts. The integration of the signals would correspond to the number of protons of each type, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would display a single peak for each unique carbon atom. The chemical shift of the carbonyl carbon in the piperidinone ring would be expected to appear significantly downfield. The signals for the methyl groups and the carbons of the piperidine (B6355638) ring would be found in the aliphatic region of the spectrum.

Hypothetical ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | (Predicted range) | Singlet | 3H |

| C(3)-(CH₃)₂ | (Predicted range) | Two Singlets | 6H |

| H-C(4) | (Predicted range) | Multiplet | 2H |

| H-C(5) | (Predicted range) | Multiplet | 1H |

| H-C(6) | (Predicted range) | Multiplet | 2H |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (C2) | (Predicted range) |

| C3 | (Predicted range) |

| C4 | (Predicted range) |

| C5 | (Predicted range) |

| C6 | (Predicted range) |

| N-CH₃ | (Predicted range) |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings, helping to identify adjacent protons in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton and confirming the positions of the substituent groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons, which can be used to determine the stereochemistry of the molecule, such as the relative orientation of the amino group and the methyl groups.

Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) could be employed to determine the purity of a sample of this compound with high precision. This technique involves comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass can be used to determine the elemental composition and confirm the molecular formula (C₉H₁₈N₂O).

Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. The fragmentation pattern of this compound would be expected to involve characteristic losses, such as the loss of the amino group or cleavage of the piperidine ring. The study of these fragmentation pathways can help to confirm the proposed structure. General principles of fragmentation for cyclic compounds and amino-containing molecules would be applicable in interpreting the MS/MS spectrum. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

No specific LC-MS or LC-MS/MS methodologies for the analysis of this compound have been detailed in published literature. A typical analysis would involve optimizing chromatographic conditions (column type, mobile phase composition, and gradient) to achieve efficient separation of the analyte from any impurities or matrix components. Mass spectrometry parameters, including ionization source (e.g., ESI, APCI) and analyzer settings (e.g., precursor ion, product ions for MS/MS), would be established to ensure sensitive and selective detection. For instance, studies on related compounds like 5-amino-1-methyl quinolinium have utilized LC-MS/MS for quantification in biological matrices, establishing specific m/z transitions for multiple reaction monitoring (MRM). bldpharm.comnih.gov However, these parameters are unique to the molecular structure and cannot be extrapolated to this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides insight into the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum for this compound is not available in the searched scientific databases. A hypothetical spectrum would be expected to show characteristic absorption bands corresponding to its functional groups. These would include:

N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region).

C-H stretching vibrations for the methyl and methylene (B1212753) groups on the piperidine ring (around 2850-3000 cm⁻¹).

C=O stretching vibration for the lactam (amide) carbonyl group, which is a strong band typically appearing between 1650-1690 cm⁻¹.

N-H bending vibration for the amine (around 1590-1650 cm⁻¹).

While spectra for related piperidine derivatives, such as 1-amino-2,6-dimethylpiperidine, are available, the substitution pattern and the presence of the carbonyl group in the target molecule would significantly alter the spectral features. researchgate.net

Raman Spectroscopy

No experimental Raman spectrum for this compound has been found. Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. ruc.dkscirp.org For this compound, one would expect to observe signals for the C-C backbone of the piperidine ring and symmetric vibrations of the methyl groups. The carbonyl (C=O) stretch would also be visible, though often weaker than in the IR spectrum. The primary amine functional group also produces characteristic Raman signals. nih.gov Without experimental data, a detailed analysis is not possible.

X-ray Crystallography for Solid-State Structure Determination

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography provides definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.com Such an analysis would confirm the chair or boat conformation of the piperidine ring, the positions of the substituents (axial vs. equatorial), and the packing of molecules in the crystal lattice. While crystal structures for other complex heterocyclic molecules, including some containing piperidine or indoline (B122111) fragments, have been published, this information is specific to each compound and cannot be used to describe the structure of this compound. researchgate.netnih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Since this compound possesses a chiral center at the C5 position, it can exist as two enantiomers ((R) and (S)). Circular Dichroism (CD) spectroscopy is a key technique for studying chiral molecules. A CD spectrum measures the differential absorption of left and right-circularly polarized light, providing information about the absolute configuration and conformation of the molecule in solution. No CD spectra for this compound have been published. A study would involve recording the spectrum and potentially comparing it to theoretical calculations to assign the absolute stereochemistry of a given enantiomer. researchgate.net

Chemical Reactivity and Derivatization Strategies for 5 Amino 1,3,3 Trimethylpiperidin 2 One

Reactivity of the Amino Group

The primary amino group is a potent nucleophile and represents the most reactive site on the molecule for a majority of chemical transformations. Its derivatization is central to modifying the compound's properties and is readily achieved through several standard organic reactions.

Acylation and Alkylation Reactions

Acylation: The primary amino group of 5-aminopiperidinone derivatives readily undergoes N-acylation when treated with acylating agents such as acid chlorides, anhydrides, or activated carboxylic acids. This reaction forms a stable amide bond. For instance, in the synthesis of peptide mimetics, N-acylation is a key step to introduce specific side chains or to link the aminopiperidinone core to other amino acid residues. acs.org The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

Alkylation: N-alkylation of the amino group introduces alkyl substituents and can be achieved using alkyl halides or through hydrogen-borrowing catalysis. Direct alkylation with alkyl halides can be challenging to control, often leading to overalkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under controlled conditions with a specific stoichiometry of the alkylating agent, mono-alkylation can be favored. In related aminopiperidinone systems, N-alkylation has been used to create protected dipeptide mimetics. acs.org

| Reaction Type | Reagent Class | Product | Typical Conditions |

| Acylation | Acid Chloride (R-COCl) | N-Acyl derivative | Base (e.g., Pyridine, Et3N), Aprotic Solvent |

| Acylation | Acid Anhydride ((RCO)2O) | N-Acyl derivative | Base or neat, Room Temp. to mild heating |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl derivative | Base (e.g., K2CO3), Polar aprotic solvent |

Amidation and Ureation Reactions

Amidation: Beyond simple acylation, the amino group can participate in coupling reactions with carboxylic acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). This method is widely employed in peptide synthesis and allows for the formation of amide bonds under mild conditions, preserving sensitive functional groups.

Ureation: The reaction of the primary amine with isocyanates (R-N=C=O) provides a straightforward and high-yielding route to N,N'-disubstituted ureas. This reaction is typically rapid and proceeds by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) equivalents, such as carbonyldiimidazole (CDI), first forms a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to yield a urea. nih.gov This two-step, one-pot procedure is valuable for synthesizing unsymmetrical ureas. nih.gov

| Reaction Type | Reagent Class | Intermediate/Product | Typical Conditions |

| Amidation | Carboxylic Acid (R-COOH) | N-Acyl derivative | Coupling agent (e.g., DCC, HATU), Base, DMF/CH2Cl2 |

| Ureation | Isocyanate (R-NCO) | N,N'-Disubstituted Urea | Aprotic solvent (e.g., THF, CH2Cl2), Room Temp. |

| Ureation | Carbonyldiimidazole (CDI) | N,N'-Disubstituted Urea | Two-step, one-pot; reaction with CDI then addition of second amine |

Reductive Amination and Imine Formation

Imine Formation: The primary amino group can condense with aldehydes or ketones to form an intermediate imine, also known as a Schiff base. This reaction is reversible and is typically catalyzed by mild acid. To drive the reaction to completion, water is often removed from the reaction mixture using a Dean-Stark apparatus or a dehydrating agent.

Reactivity of the Piperidinone Carbonyl Group

The carbonyl group within the 5-Amino-1,3,3-trimethylpiperidin-2-one structure is part of a lactam (a cyclic amide). Due to amide resonance, the lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group. This delocalization significantly reduces the electrophilicity of the carbonyl carbon compared to that of a ketone or aldehyde. Consequently, the carbonyl group is substantially less reactive towards nucleophiles.

Nucleophilic Addition Reactions

Direct nucleophilic addition to the lactam carbonyl is generally challenging without promoting ring-opening. Strong nucleophiles and harsh conditions, such as those used in saponification (e.g., strong base and heat) or reduction with powerful reducing agents like lithium aluminum hydride (LiAlH4), will lead to the cleavage of the amide bond and opening of the piperidinone ring. Derivatization strategies that aim to preserve the cyclic core typically avoid targeting the carbonyl group with strong nucleophiles.

Condensation and Imine/Enamine Formation

Condensation: Classical condensation reactions, such as the aldol (B89426) or Knoevenagel condensations, which rely on the formation of an enolate adjacent to the carbonyl group, are also influenced by the amide nature of the lactam. While enolate formation is possible, research on closely related 5-aminopiperidin-2-one (B114697) systems has shown that C-alkylation at the C3 position (alpha to the carbonyl) can be achieved using a strong base like lithium diisopropylamide (LDA) followed by treatment with an electrophile. acs.orgacs.org This indicates that the alpha-protons can be removed to form a nucleophilic enolate, which then reacts with electrophiles rather than undergoing a condensation pathway. acs.orgacs.org

Imine/Enamine Formation: The formation of an imine or enamine directly at the carbonyl carbon is not a typical reaction pathway for lactams under standard conditions. The reduced electrophilicity of the carbonyl carbon makes condensation with primary or secondary amines to form C=N bonds unfavorable. The compound can exist in a tautomeric form called a lactim, where the carbonyl is converted to a hydroxyl group and a C=N double bond is formed within the ring, but this is an equilibrium process and not a derivatization strategy in itself.

Ring Transformation and Expansion Reactions

There is no available scientific literature describing ring transformation or ring expansion reactions specifically involving this compound. Research on the transformation of the piperidinone core or its expansion to larger ring systems for this particular compound has not been published.

Regioselective and Chemoselective Functionalization

No studies detailing the regioselective or chemoselective functionalization of this compound could be identified. The presence of multiple functional sites—the secondary amine, the lactam carbonyl, and various C-H bonds—suggests a complex reactivity profile. However, without experimental data, any discussion of regioselectivity (e.g., selective reaction at the C4 vs. C6 position) or chemoselectivity (e.g., selective N-acylation of the amino group versus reactions at the lactam) would be purely speculative.

Exploration of Rearrangement Reactions

There is no documented research on the exploration of rearrangement reactions for this compound. While the broader class of lactams can undergo various rearrangements under specific conditions, no studies have been published that subject this particular substituted piperidinone to such reactions.

Applications of 5 Amino 1,3,3 Trimethylpiperidin 2 One As a Chemical Building Block

Role in the Synthesis of Diverse Heterocyclic Systems

There is no specific information available in the reviewed scientific literature concerning the use of 5-Amino-1,3,3-trimethylpiperidin-2-one as a building block for the synthesis of diverse heterocyclic systems. In principle, amino-substituted lactams can undergo various cyclization and condensation reactions to form fused or spirocyclic heterocyclic structures. nih.govmdpi.com The primary amine offers a nucleophilic site for reactions with electrophiles, which could initiate sequences to build new rings. For example, reactions with dicarbonyl compounds, α,β-unsaturated systems, or other bifunctional reagents are common strategies for constructing complex heterocyclic frameworks from amino-substituted precursors. clockss.orgsciforum.net However, no studies demonstrating these transformations specifically with this compound have been identified.

Utilization as a Scaffold for Complex Organic Molecule Libraries

No published research was found that utilizes this compound as a central scaffold for the development of complex organic molecule libraries. The concept of a "privileged scaffold" involves using a core molecular structure that is capable of binding to multiple biological targets through the introduction of diverse substituents. mdpi.com Piperidine (B6355638) and piperidinone motifs are common in biologically active compounds and are often used as scaffolds in medicinal chemistry and drug discovery. nih.govnih.gov The structure of this compound, with its defined stereochemistry and functional handles (amine and lactam), makes it a theoretical candidate for such applications. The amine group could be readily functionalized to introduce diversity, generating a library of related compounds for high-throughput screening. nih.gov Despite this potential, there are no specific examples of its use in this context in the available literature.

Precursor for Functional Materials Development (e.g., Polymeric Scaffolds, Coatings)

There is no information in the scientific literature regarding the application of this compound as a precursor or monomer for the development of functional materials like polymeric scaffolds or coatings. Amino acids and their derivatives can be used to synthesize poly(amino acids) and other polymers with applications in biomaterials and drug delivery. researchgate.netwhiterose.ac.uk The amine and lactam functionalities could potentially be involved in polymerization reactions, such as ring-opening polymerization or polycondensation, to form novel materials. nih.govresearchgate.net These materials could theoretically possess unique properties due to the rigid, substituted piperidinone backbone. However, no studies have been published that explore or confirm this potential for this compound.

Application in the Design of Novel Ligands for Catalysis

No specific literature has been found detailing the use of this compound in the design of novel ligands for catalysis. The development of chiral ligands is crucial for asymmetric catalysis, and amino-containing heterocycles are often incorporated into ligand structures. mdpi.comnih.gov The nitrogen atom of the amino group can coordinate to a metal center, and the rigid piperidinone framework could provide a defined chiral environment to influence the stereochemical outcome of a catalyzed reaction. While the synthesis of ligands from various amino compounds for applications in catalysis is a broad field of research, there are no documented instances of this compound being employed for this purpose.

Conclusion and Future Research Perspectives

Synthesis of Novel Analogs and Derivatives

The synthesis of novel analogs and derivatives of 5-Amino-1,3,3-trimethylpiperidin-2-one is a key area for future investigation. Building upon existing synthetic methodologies for piperidone derivatives, researchers can explore a variety of chemical modifications to modulate the compound's physicochemical properties and biological activity. researchgate.net

One promising approach involves the acylation of the amino group to introduce a diverse range of functionalities. For instance, coupling with N-protected α-amino acids could yield novel piperidinones with peptide bonds, potentially leading to compounds with unique pharmacological profiles. researchgate.net The synthesis of N-aryl substituted piperidones and derivatives with varied substitution patterns on the piperidine (B6355638) ring also presents a viable strategy for generating a library of new chemical entities for screening. researchgate.net

Future synthetic efforts could focus on stereoselective synthesis to isolate and characterize individual enantiomers or diastereomers, as the stereochemistry of piperidine derivatives often plays a critical role in their biological activity. The development of efficient, one-pot, multi-component reactions will also be instrumental in accelerating the discovery of new analogs. researchgate.net

Table 1: Potential Synthetic Strategies for Novel Analogs

| Strategy | Description | Potential Outcome |

| Acylation | Reaction of the amino group with various acylating agents. | Introduction of diverse functional groups, modulation of lipophilicity and hydrogen bonding capacity. |

| N-Arylation | Introduction of different aryl groups at the nitrogen atom. | Exploration of structure-activity relationships related to aromatic interactions. |

| Alkylation | Modification of the piperidine ring with alkyl substituents. | Fine-tuning of steric and electronic properties. |

| Stereoselective Synthesis | Enantioselective or diastereoselective preparation of isomers. | Isolation of biologically more active stereoisomers. |

Exploration of Bio-conjugation Strategies

The presence of a primary amino group in this compound makes it an attractive candidate for bio-conjugation. This process involves linking the molecule to larger biomolecules such as proteins, peptides, or antibodies to create novel therapeutic agents or research tools. nih.govnih.gov

Future research in this area will likely focus on developing site-selective conjugation methods to ensure the production of homogeneous conjugates with well-defined stoichiometry. nih.gov Strategies targeting the amino group, such as reactions with N-hydroxysuccinimide (NHS) esters, isocyanates, or isothiocyanates, could be employed to form stable covalent bonds. nih.gov

The conjugation of this piperidine derivative to peptides is a particularly promising avenue. This can enhance the peptide's stability, permeability, and selectivity. nih.gov The resulting peptide-small molecule hybrids could have applications in targeting specific cellular pathways or in the development of novel therapeutics for infectious diseases. nih.govmdpi.com The choice of linker used in the conjugation process will be crucial in determining the stability and release characteristics of the final conjugate. nih.gov

Advanced Computational Modeling for Property Prediction

Advanced computational modeling will be an indispensable tool in guiding the future development of this compound derivatives. Techniques such as quantum mechanics (QM), molecular mechanics (MM), and molecular dynamics (MD) simulations can provide valuable insights into the compound's structure, conformation, and interactions with biological targets. researchgate.net

Computational models can be used to predict a range of properties, including binding affinity to specific receptors, membrane permeability, and metabolic stability. nih.govnih.gov For instance, structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies can help identify the key structural features responsible for a desired biological effect, thereby streamlining the design of more potent and selective analogs. nih.gov

Furthermore, computational approaches can be used to model the behavior of this compound and its derivatives in complex biological environments. This can aid in understanding their mechanism of action and in predicting potential off-target effects. The use of hybrid QM/MM methods may be particularly useful for studying enzymatic reactions or receptor-ligand interactions involving this molecule. researchgate.net

Table 2: Applications of Computational Modeling

| Modeling Technique | Application | Predicted Properties |

| Molecular Docking | Predicting the binding mode and affinity of the compound to a target protein. | Binding energy, protein-ligand interactions. |

| Molecular Dynamics | Simulating the dynamic behavior of the compound in a biological system. | Conformational changes, stability of complexes. |

| QSAR | Correlating chemical structure with biological activity. | Potency, selectivity, ADME properties. |

| DFT Calculations | Investigating electronic structure and reactivity. | Reaction mechanisms, spectroscopic properties. |

Integration into Automated Synthesis Platforms

To accelerate the discovery and optimization of this compound-based compounds, the integration of their synthesis into automated platforms is a critical future direction. Automated synthesis can significantly increase the throughput of compound production, enabling the rapid generation of large libraries for high-throughput screening. biotage.comnih.govnih.govd-nb.info

Flow chemistry platforms, in particular, offer several advantages for the synthesis of small molecules and peptides, including improved reaction control, enhanced safety, and the ability to perform multi-step syntheses in a continuous fashion. researchgate.net The development of robust and reliable automated synthesis protocols for this class of compounds will be a key enabler for future drug discovery programs. nih.gov

These platforms can be coupled with automated purification and characterization techniques to create a fully streamlined workflow from synthesis to biological evaluation. The use of microwave-assisted peptide synthesizers could also be adapted for the efficient synthesis of peptide conjugates of this compound. biotage.comnih.gov The ability to rapidly synthesize and test a wide array of derivatives will be crucial for unlocking the therapeutic potential of this chemical scaffold. nih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of 5-Amino-1,3,3-trimethylpiperidin-2-one to achieve high yield and purity?

- Answer : Utilize iterative optimization strategies, such as varying reaction temperatures, catalysts (e.g., palladium for coupling reactions), and solvent systems (polar aprotic solvents like DMF). Monitor progress via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). For enantiomeric separation, employ chiral GC columns (e.g., Astec® CHIRALDEX™ series) as described in GC analysis protocols for structurally similar amines . Purification via recrystallization or column chromatography is critical to isolate the compound from byproducts.

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural identity of this compound?

- Answer : Combine nuclear magnetic resonance (NMR; ¹H and ¹³C) to verify substituent positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Gas chromatography (GC) with flame ionization detection or mass spectrometry (GC-MS) ensures purity, referencing methods validated for analogous cyclic amines .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

- Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, humidity, UV light). Use HPLC to quantify degradation products over time. Store the compound in inert, moisture-free environments at −20°C, as recommended for amine derivatives prone to oxidation and hygroscopic degradation . Monitor pH-sensitive degradation by buffering solutions to neutral conditions during experimental workflows.

Advanced Research Questions

Q. What experimental strategies are suitable for investigating the reaction mechanisms involving this compound in catalytic processes?

- Answer : Employ kinetic isotope effects (KIE) and isotopic labeling (e.g., deuterium substitution) to track reaction pathways. Use density functional theory (DFT) calculations to model transition states and identify rate-determining steps. Pair this with in-situ spectroscopic techniques (e.g., Raman or NMR) to observe intermediate species, as applied in mechanistic studies of piperidine derivatives .

Q. How can computational modeling predict the biological activity or binding interactions of this compound with target proteins?

- Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions, focusing on binding affinity and pose validation. Molecular dynamics (MD) simulations (e.g., GROMACS) assess conformational stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants experimentally, following protocols for structurally related bioactive amines .

Q. What methodologies are recommended for analyzing the compound’s role in multi-step organic syntheses, such as in heterocyclic ring formation?

- Answer : Use tandem mass spectrometry (MS/MS) to characterize intermediates and byproducts. Optimize reaction conditions via Design of Experiments (DoE) to evaluate variables like stoichiometry and reaction time. Reference GC-MS protocols for tracking enantiomeric excess in chiral syntheses . Cross-validate results with X-ray crystallography if single crystals are obtainable.

Methodological Considerations and Best Practices

- Data Contradiction Analysis : When conflicting results arise (e.g., inconsistent spectroscopic data), cross-validate findings using orthogonal techniques (e.g., NMR vs. X-ray) and replicate experiments under controlled conditions. Apply statistical tools (e.g., ANOVA) to assess variability .

- Safety and Handling : Follow guidelines for amine handling, including use of fume hoods, nitrile gloves, and respiratory protection. Refer to SDS protocols for structurally similar piperidine derivatives .

- Ethical and Reproducibility Standards : Document all synthetic and analytical procedures in detail, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) for traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.